![molecular formula C13H20FNO4 B149396 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol CAS No. 132178-18-8](/img/structure/B149396.png)
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
作用机制
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 selectively binds to and inhibits the β2-adrenergic receptor, which is a G protein-coupled receptor that is primarily expressed in smooth muscle, cardiac muscle, and adipose tissue. Activation of the β2-adrenergic receptor by its endogenous ligands, such as epinephrine and norepinephrine, leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 blocks this signaling pathway and leads to a decrease in cAMP production and PKA activation.
生化和生理效应
The biochemical and physiological effects of 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 depend on the tissue and cell type being studied. In general, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to a decrease in cAMP production and PKA activation, which can have a variety of downstream effects. For example, in smooth muscle cells, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased relaxation and increased contraction. In adipose tissue, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased lipolysis and increased fat storage. In cardiac muscle, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased contractility and decreased heart rate.
实验室实验的优点和局限性
One advantage of using 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for specific inhibition of this receptor without affecting other receptors or signaling pathways. Another advantage is its well-established synthesis method, which allows for easy and reliable production of the compound. One limitation of using 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists, which may require higher concentrations of the compound to achieve a desired effect.
未来方向
There are several future directions for research involving 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551. One area of interest is the role of β2-adrenergic receptor signaling in metabolic diseases such as diabetes and obesity. Another area of interest is the development of more potent and selective β2-adrenergic receptor antagonists for use in clinical settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor inhibition by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 in different tissues and cell types.
合成方法
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 can be synthesized by reacting 3-fluoro-4-hydroxybenzaldehyde with tert-butylamine and 2-bromo-1-(2-hydroxypropyl)benzene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551.
科学研究应用
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is commonly used in in vitro studies to investigate the role of β2-adrenergic receptors in various cellular processes, such as insulin secretion, smooth muscle relaxation, and lipolysis. It is also used in in vivo studies to investigate the effects of β2-adrenergic receptor activation and inhibition on cardiovascular function, respiratory function, and metabolism.
属性
CAS 编号 |
132178-18-8 |
|---|---|
产品名称 |
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol |
分子式 |
C13H20FNO4 |
分子量 |
273.3 g/mol |
IUPAC 名称 |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-10-5-4-9(17)12(18)11(10)14/h4-5,8,15-18H,6-7H2,1-3H3 |
InChI 键 |
NBOURJIOPAPXKD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O |
规范 SMILES |
CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O |
同义词 |
2-FBDPP 2-fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



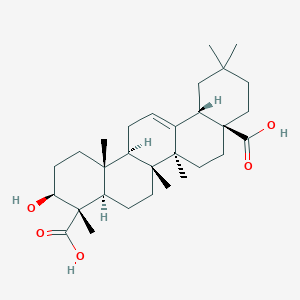


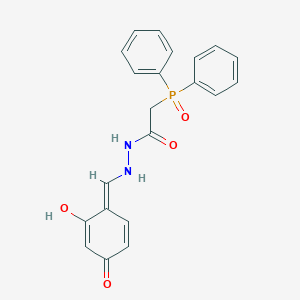
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
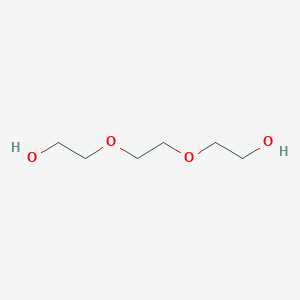
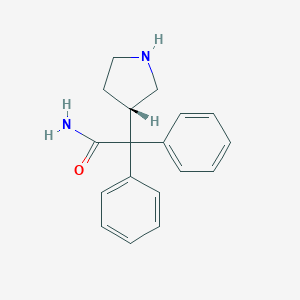
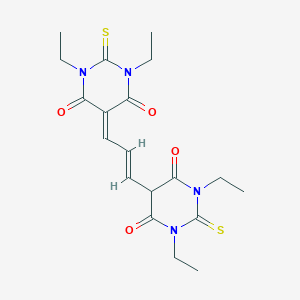
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
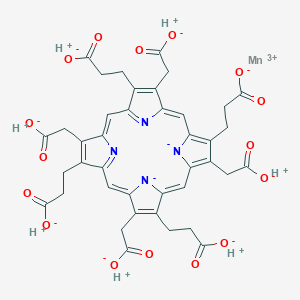
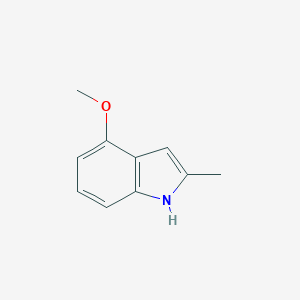
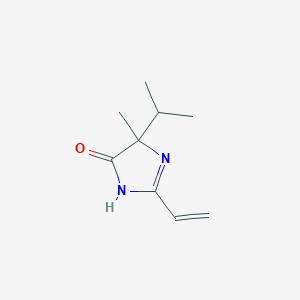
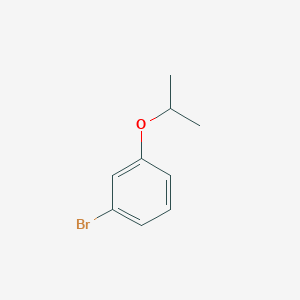
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)